N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
Description
N-(5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2,4-dichlorophenyl group and at position 2 with a 3,4-dimethylbenzamide moiety. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The dichlorophenyl group enhances lipophilicity and receptor-binding affinity, while the 3,4-dimethylbenzamide substituent modulates steric and electronic interactions, influencing pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c1-9-3-4-11(7-10(9)2)15(23)20-17-22-21-16(24-17)13-6-5-12(18)8-14(13)19/h3-8H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMGOCJDNVMONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common method includes the cyclization of thiosemicarbazide derivatives with chloroacetic acid under acidic conditions. The resulting thiadiazole intermediate is then coupled with 2,4-dichlorophenylamine and 3,4-dimethylbenzoyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and developing new therapeutic agents.
Medicine: Research is ongoing to explore its use in treating various diseases, including cancer and infectious diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Thiadiazole Cores
2.1.1 N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]-3-Methylbenzamide (CAS 331818-35-0)
- Structural Differences : Lacks the 4-methyl group on the benzamide ring compared to the target compound.
- Biological Activity : Demonstrated moderate acetylcholinesterase (AChE) inhibition (IC₅₀ = 12.3 µM) in preliminary studies, attributed to the dichlorophenyl-thiadiazole interaction with the enzyme’s peripheral anionic site .
- Physicochemical Properties : Molecular weight = 364.25 g/mol; LogP = 3.8 (predicted) .
2.1.2 5-Chloro-N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]-2-Methoxybenzamide (CAS 391863-75-5)
- Structural Differences : Substituted with a 2-methoxy-5-chlorobenzamide group instead of 3,4-dimethylbenzamide.
- Biological Activity : Exhibited potent α-amylase inhibition (IC₅₀ = 8.7 µM), likely due to hydrogen bonding between the methoxy group and the enzyme’s active site .
- Physicochemical Properties : Molecular weight = 414.67 g/mol; LogP = 4.1 (predicted) .
2.1.3 N-(5-((4-Chlorobenzyl)thio)-1,3,4-Thiadiazol-2-yl)-4-(N,N-Dimethylsulfamoyl)Benzamide (CAS 571954-39-7)
- Structural Differences : Contains a sulfamoylbenzamide group and a 4-chlorobenzylthio side chain.
- Biological Activity : Reported as a tyrosine kinase inhibitor (IC₅₀ = 0.9 µM) in cancer cell lines, driven by sulfamoyl-mediated ATP-binding pocket interactions .
Functional Analogues with Diverse Cores
2.2.1 Diuron (N’-(3,4-Dichlorophenyl)-N,N-Dimethylurea)
- Core Structure : Urea-based herbicide.
- Biological Activity : Inhibits photosynthesis by binding to the D1 protein in photosystem II (PSII). Unlike thiadiazoles, diuron lacks enzyme-specific targeting but shares the 3,4-dichlorophenyl moiety for membrane penetration .
2.2.2 SA03 ((Z)-1-(2,4-Dichlorophenyl)-N-[5-(Furan-2-yl)-1,3,4-Thiadiazol-2-yl] Methanimine)
- Structural Differences : Replaces benzamide with a furyl-methanimine group.
- Biological Activity : Superior α-amylase inhibition (IC₅₀ = 5.2 µM) due to furan’s aromaticity and hydrogen-bonding capacity .
Mechanistic and Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., α-amylase, AChE) via halogen bonding .
- Methyl/Methoxy Substitutions: Improve metabolic stability and bioavailability. The 3,4-dimethyl group in the target compound may reduce cytochrome P450-mediated oxidation compared to mono-methyl analogues .
- Aromatic Heterocycles (e.g., Furan): Increase π-π stacking and hydrogen-bond donor capacity, critical for enzyme inhibition .
Biological Activity
N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound based on various research findings.
Molecular Characteristics:
- Molecular Formula: C16H11Cl2N3OS
- Molecular Weight: 364.25 g/mol
- Density: 1.458 g/cm³ (predicted)
- pKa: 8.22 (predicted)
Structural Representation:
The compound features a thiadiazole ring fused with a dichlorophenyl group and a dimethylbenzamide moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Activity: It exhibits significant antimicrobial properties against various bacterial strains and fungi, potentially through disruption of cellular processes.
Anticancer Activity
Numerous studies have reported the anticancer potential of this compound against various cancer cell lines. For instance:
- In vitro studies demonstrated that this compound effectively inhibited the proliferation of breast and liver cancer cells.
- The compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HepG2 (Liver Cancer) | 15.0 | Enzyme inhibition |
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties:
- Bacterial Strains: Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Strains: Demonstrated antifungal activity against Candida species.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Case Studies
-
Study on Anticancer Effects:
A study conducted by researchers evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound. -
Investigation of Antimicrobial Properties:
Another study assessed the antimicrobial efficacy of the compound against various pathogens. The findings revealed that it significantly inhibited the growth of Staphylococcus aureus and exhibited synergistic effects when combined with traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
